N-4-Acetyl-4-hydroxysulfamerazine
Overview
Description
N-4-Acetyl-4-hydroxysulfamerazine is a derivative of sulfamerazine, a sulfonamide antibiotic. This compound is characterized by the presence of an acetyl group and a hydroxyl group attached to the sulfamerazine structure. Sulfonamides, including this compound, are known for their antibacterial properties and are used in various medical and veterinary applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Acetyl-4-hydroxysulfamerazine typically involves the acetylation of 4-hydroxysulfamerazine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-4-Acetyl-4-hydroxysulfamerazine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the acetyl group, reverting to 4-hydroxysulfamerazine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-hydroxysulfamerazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-4-Acetyl-4-hydroxysulfamerazine has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation and hydroxylation reactions.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for its potential use as an antibacterial agent in treating infections.
Industry: Utilized in the development of new sulfonamide derivatives with improved efficacy and reduced side effects.
Mechanism of Action
The antibacterial activity of N-4-Acetyl-4-hydroxysulfamerazine is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for the production of folic acid. By blocking this pathway, the compound effectively prevents bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamerazine: The parent compound, known for its antibacterial properties.
4-Hydroxysulfamerazine: A hydroxylated derivative with similar antibacterial activity.
N-4-Acetylsulfamerazine: An acetylated derivative without the hydroxyl group.
Uniqueness
N-4-Acetyl-4-hydroxysulfamerazine is unique due to the presence of both acetyl and hydroxyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This dual modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-8-7-12(19)16-13(14-8)17-22(20,21)11-5-3-10(4-6-11)15-9(2)18/h3-7H,1-2H3,(H,15,18)(H2,14,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNVJSUKFQQWNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238301 | |
Record name | N-4-Acetyl-4-hydroxysulfamerazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90831-56-4 | |
Record name | N-4-Acetyl-4-hydroxysulfamerazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090831564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-4-Acetyl-4-hydroxysulfamerazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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